molecular formula C12H12ClN3O B2727420 2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine CAS No. 1513545-37-3

2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine

Cat. No.: B2727420
CAS No.: 1513545-37-3
M. Wt: 249.7
InChI Key: SQFVPHHISBZPDO-UHFFFAOYSA-N
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Description

2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine is an organic compound that features a pyridine ring substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation of the imidazole ring could produce an imidazolone.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism by which 2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(1-methyl-1H-imidazole-2-carbonyl)pyridine
  • 2-chloro-4-(1-ethyl-1H-imidazole-2-carbonyl)pyridine
  • 2-chloro-4-(1-butyl-1H-imidazole-2-carbonyl)pyridine

Uniqueness

Compared to its analogs, 2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine offers a unique balance of steric and electronic properties due to the propyl group. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles or material properties.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(1-propylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-2-6-16-7-5-15-12(16)11(17)9-3-4-14-10(13)8-9/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVPHHISBZPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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